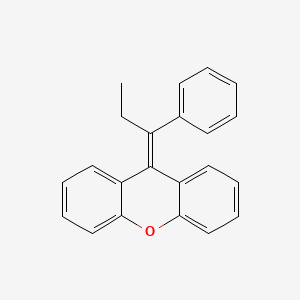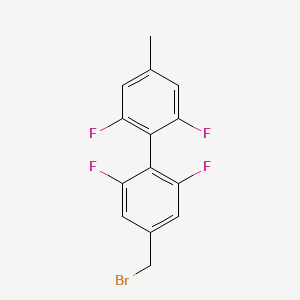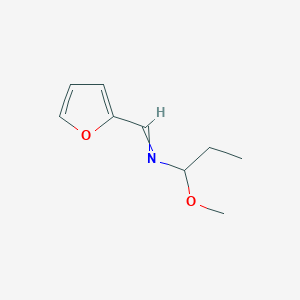
1-(Furan-2-yl)-N-(1-methoxypropyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-yl)-N-(1-methoxypropyl)methanimine is a chemical compound characterized by its unique structure, which includes a furan ring, a methoxypropyl group, and a methanimine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-N-(1-methoxypropyl)methanimine can be synthesized through several synthetic routes. One common method involves the reaction of furan-2-ylmethanamine with methoxypropylamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Furan-2-yl)-N-(1-methoxypropyl)methanimine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form furan-2-ylmethanone.
Reduction: Reduction reactions can yield furfurylamine derivatives.
Substitution: Substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
1-(Furan-2-yl)-N-(1-methoxypropyl)methanimine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Furan-2-yl)-N-(1-methoxypropyl)methanimine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Comparaison Avec Des Composés Similaires
Furfurylamine
2-Acetylfuran
1-Furan-2-yl-2-morpholin-3-yl-ethanone
Propriétés
Numéro CAS |
648414-11-3 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
1-(furan-2-yl)-N-(1-methoxypropyl)methanimine |
InChI |
InChI=1S/C9H13NO2/c1-3-9(11-2)10-7-8-5-4-6-12-8/h4-7,9H,3H2,1-2H3 |
Clé InChI |
NQQIKUSLHGLECG-UHFFFAOYSA-N |
SMILES canonique |
CCC(N=CC1=CC=CO1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


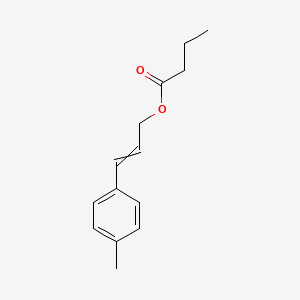
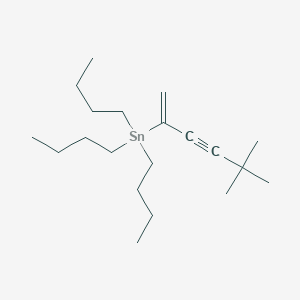
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
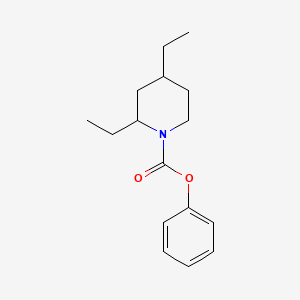
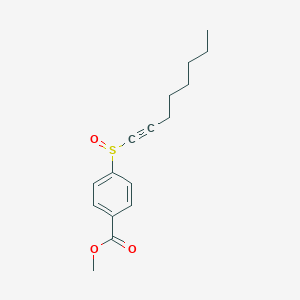
![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
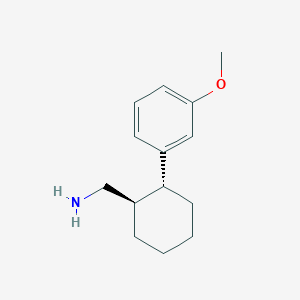
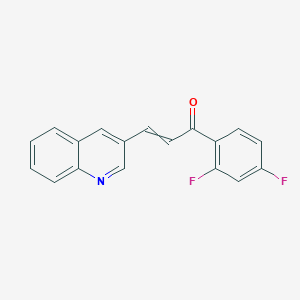
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
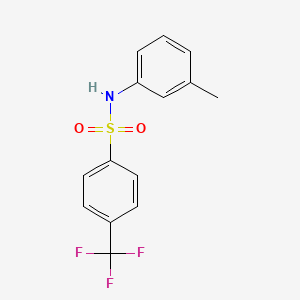
![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)
